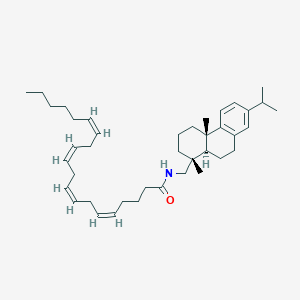

Arachidonic Acid Leelamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide arachidonique léelamide est un composé dérivé de l'acide arachidonique, un acide gras polyinsaturé oméga-6. Il s'agit d'un analogue amide de la léelamine, un diterpène naturel. L'acide arachidonique léelamide a suscité de l'intérêt en raison de ses activités biologiques potentielles, en particulier de ses propriétés anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide arachidonique léelamide implique généralement l'amidation de l'acide arachidonique avec la léelamine. Cette réaction peut être catalysée par divers agents, tels que les carbodiimides, qui facilitent la formation de la liaison amide. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane ou le diméthylformamide dans des conditions douces .

Méthodes de production industrielle : Le processus inclurait probablement des étapes de purification, telles que la recristallisation ou la chromatographie, pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : L'acide arachidonique léelamide peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation d'hydroperoxydes et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir les doubles liaisons de la partie acide arachidonique en liaisons simples.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes ou les nucléophiles (par exemple, les amines, les thiols) peuvent être utilisés dans des conditions appropriées.

Principaux produits formés :

Oxydation : Hydroperoxydes, époxydes et autres dérivés oxydés.

Réduction : Dérivés saturés de l'acide arachidonique léelamide.

Substitution : Divers amides substitués et dérivés en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

L'acide arachidonique léelamide a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la formation et la réactivité de la liaison amide.

Biologie : Les chercheurs étudient son rôle dans les voies de signalisation cellulaire, en particulier celles impliquant l'inflammation et les réponses immunitaires.

Médecine : Ses propriétés anti-inflammatoires en font un candidat pour le développement de nouveaux agents thérapeutiques pour les maladies inflammatoires.

Industrie : Applications potentielles dans le développement de médicaments anti-inflammatoires et d'autres composés bioactifs .

5. Mécanisme d'action

L'acide arachidonique léelamide exerce ses effets principalement par l'inhibition de la phospholipase A2, une enzyme responsable de la libération de l'acide arachidonique des phospholipides. Cette inhibition empêche la formation de médiateurs pro-inflammatoires tels que les prostaglandines et les leucotriènes. De plus, il peut interagir avec les récepteurs cannabinoïdes, contribuant à ses effets anti-inflammatoires .

Composés similaires :

Acide arachidonique : Précurseur de divers eicosanoïdes impliqués dans l'inflammation et les réponses immunitaires.

Léelamine : Un diterpène avec une faible affinité pour les récepteurs cannabinoïdes et des propriétés anti-inflammatoires potentielles.

Prostaglandines : Eicosanoïdes dérivés de l'acide arachidonique, jouant un rôle clé dans l'inflammation et d'autres processus physiologiques.

Unicité : L'acide arachidonique léelamide est unique en raison de sa nature double, combinant les caractéristiques structurales de l'acide arachidonique et de la léelamine. Cette combinaison lui permet d'inhiber la phospholipase A2 et d'interagir potentiellement avec les récepteurs cannabinoïdes, offrant une approche multiforme pour moduler l'inflammation .

Applications De Recherche Scientifique

Arachidonic acid leelamide has several scientific research applications:

Chemistry: It is used as a model compound to study amide bond formation and reactivity.

Biology: Researchers investigate its role in cellular signaling pathways, particularly those involving inflammation and immune responses.

Medicine: Its anti-inflammatory properties make it a candidate for developing new therapeutic agents for inflammatory diseases.

Industry: Potential applications in the development of anti-inflammatory drugs and other bioactive compounds .

Mécanisme D'action

Arachidonic acid leelamide exerts its effects primarily through the inhibition of phospholipase A2, an enzyme responsible for releasing arachidonic acid from phospholipids. This inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it may interact with cannabinoid receptors, contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Arachidonic Acid: A precursor to various eicosanoids involved in inflammation and immune responses.

Leelamine: A diterpene with weak affinity for cannabinoid receptors and potential anti-inflammatory properties.

Prostaglandins: Eicosanoids derived from arachidonic acid, playing key roles in inflammation and other physiological processes.

Uniqueness: Arachidonic acid leelamide is unique due to its dual nature, combining the structural features of arachidonic acid and leelamine. This combination allows it to inhibit phospholipase A2 and potentially interact with cannabinoid receptors, providing a multifaceted approach to modulating inflammation .

Propriétés

Formule moléculaire |

C40H61NO |

|---|---|

Poids moléculaire |

571.9 g/mol |

Nom IUPAC |

(5Z,8Z,11Z,14Z)-N-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C40H61NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-38(42)41-32-39(4)29-23-30-40(5)36-27-25-34(33(2)3)31-35(36)26-28-37(39)40/h10-11,13-14,16-17,19-20,25,27,31,33,37H,6-9,12,15,18,21-24,26,28-30,32H2,1-5H3,(H,41,42)/b11-10-,14-13-,17-16-,20-19-/t37-,39-,40+/m0/s1 |

Clé InChI |

PWAMXBSJCUBDIV-IARAYIMMSA-N |

SMILES isomérique |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)C)C)C |

SMILES canonique |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)C)C)C |

Apparence |

Assay:≥95%A solution in ethanol |

Synonymes |

1R,2,3,4,4aS,9,10,10aR-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrene-5Z,8Z,11Z,14Z-eicosatetraenamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1150299.png)

![(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1150301.png)